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Compound of Interest

Compound Name: C004019

Cat. No.: B10830905

This guide provides a detailed overview of C004019, a Proteolysis Targeting Chimera
(PROTAC), for researchers, scientists, and drug development professionals. It covers the core
mechanism, quantitative performance data, and detailed experimental protocols for its
evaluation.

Core Mechanism of Action

C004019 is a novel, small-molecule PROTAC designed for the targeted degradation of the tau
protein, a key pathological hallmark in Alzheimer's disease (AD) and other tauopathies.[1][2]
With a molecular mass of 1,035.29 daltons, C004019 is a heterobifunctional molecule
comprising three key components: a ligand that binds to the tau protein, a flexible linker, and a
ligand that recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][3]

The mechanism of action for C004019 follows the established PROTAC pathway:

o Ternary Complex Formation: C004019 penetrates the blood-brain barrier and enters
neuronal cells, where it simultaneously binds to both the tau protein and the VHL E3 ligase,
forming a key ternary complex (Tau-C004019-VHL).[2][4][5]

» Ubiquitination: The formation of this complex brings the E3 ligase into close proximity with
the tau protein. This proximity facilitates the transfer of ubiquitin molecules from an E2
ubiquitin-conjugating enzyme to lysine residues on the surface of the tau protein.[1][6]
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o Proteasomal Degradation: The poly-ubiquitinated tau protein is then recognized by the 26S
proteasome, the cell's natural protein degradation machinery.[1][6][7] The proteasome
unfolds and degrades the tagged tau protein into small peptides, effectively clearing it from
the cell.[1] The C004019 molecule, having catalyzed the event, is then released and can
engage another tau protein and E3 ligase, allowing it to act catalytically at sub-stoichiometric

concentrations.[6]

This targeted degradation approach offers a significant advantage over traditional inhibitors by

physically eliminating the pathogenic protein.
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PROTAC C004019 Mechanism of Action.
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Data Presentation

C004019 has demonstrated potent and selective degradation of tau protein both in vitro and in
vivo. The following tables summarize the key quantitative data from preclinical studies.

ble 1- In Vi lati file of C00401S

Cell Line Parameter Value Conditions Reference

7.9 nM (0.00785 24-hour

HEK293-hTau DC50 [8][9]

HM) treatment

~80-90% 1-10 pM, 24-hour
HEK293-hTau Dmax ) [8]

(Estimated) treatment

~70-80% 1-10 pM, 24-hour
SH-SY5Y Dmax _ [8]

(Estimated) treatment

L Up to 100 pM,
o No significant

HEK293-hTau Cell Viability o 24-hour [31[8]

toxicity

treatment

Note: Dmax values are estimated from Western blot quantifications presented in the source
publication.

Table 2: In Vivo Efficacy of C004019 in Mouse Models
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Wild-T Intracerebr 5 uL, 200 Hi 75%
ild-Type , ippocam ~75%
P oventricula H 24 hours PP P ) [8119]
(4 m-old) UM us (Estimated)
r
Wild-T Intracerebr 5 uL, 200 Hi 60%
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P oventricula ) 48 hours PP P ) [8]19]
(4 m-old) UM us (Estimated)
r
Intracerebr ) ~50%
3xTg-AD ] 5 uL, 200 Hippocamp
oventricula 48 hours (Total Tau, [8]9]
(9.5 m-old) Y us )
r Estimated)
Intracerebr ~40%
3xTg-AD ] 5 uL, 200
oventricula 48 hours Cortex (Total Tau, [819]
(9.5 m-old) UM ]
r Estimated)
Wild-Type Subcutane Hippocam ~70%
P 3 mg/kg 24 hours PP P ) [8]
(4 m-old) ous us (Estimated)
Wild-Type Subcutane Hippocamp ~40%
15 mg/kg 24 hours ) [8]
(4 m-old) ous us (Estimated)
Subcutane Hippocamp
3xTg-AD ~60%
ous 3 mg/kg 1 month us ) [8]
(9.5 m-old) ) (Estimated)
(Multiple) (Soluble)
Subcutane
3xTg-AD Cortex ~50%
ous 3 mg/kg 1 month , [8]
(9.5 m-old) ) (Soluble) (Estimated)
(Multiple)

Note: Tau reduction percentages are estimated from Western blot quantifications presented in

the source publication. The multiple-dose regimen consisted of one injection every 6 days for a

total of 5 injections.[8]

Experimental Protocols
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The following are detailed methodologies for key experiments used to characterize the
C004019 PROTAC, based on the protocols described by Wang et al., 2021.[2][6][8]

In Vitro Tau Degradation Assay (Western Blot)

This protocol is used to quantify the concentration-dependent degradation of tau in cultured
cells.

1. Cell Culture and Treatment:

e Cell Lines: HEK293 cells stably expressing wild-type full-length human tau (HEK293-hTau)
or SH-SY5Y human neuroblastoma cells.[8]

e Culture Medium: Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% Fetal
Bovine Serum (FBS), 100 U/mL penicillin, and 100 pg/mL streptomycin.

e Procedure:

o

Plate cells in 6-well plates and grow to 70-80% confluency.

[¢]

Prepare stock solutions of C004019 in DMSO.

[¢]

Treat cells with varying concentrations of C004019 (e.g., 0.01 uM to 20 uM) or vehicle
(DMSO) for 24 hours.[8]

[e]

To confirm proteasome-dependent degradation, co-treat cells with C004019 (e.g., 20 uM)
and the proteasome inhibitor MG132 (10 uM).[3]

2. Cell Lysis and Protein Quantification:
e Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
e Lyse cells in RIPA buffer containing a cocktail of protease and phosphatase inhibitors.

o Scrape cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30
minutes.

o Centrifuge at 14,000 x g for 15 minutes at 4°C.
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Collect the supernatant and determine the protein concentration using a BCA protein assay
kit.

. Western Blotting:

Normalize protein samples to equal concentrations with lysis buffer and Laemmli sample
buffer.

Boil samples at 100°C for 5-10 minutes.

Load 20-30 pg of protein per lane onto an SDS-PAGE gel (e.g., 10% polyacrylamide).
Perform electrophoresis to separate proteins by size.

Transfer proteins to a PVDF or nitrocellulose membrane.

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered
Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:
o Total Tau (Taub)

o Phospho-Tau (e.g., AT8, pS396, pS404)

o Loading Control (e.g., GAPDH, B-actin)

Wash the membrane three times with TBST for 10 minutes each.

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room
temperature.

Wash the membrane again three times with TBST.

Apply an Enhanced Chemiluminescence (ECL) substrate and capture the signal using an
imaging system.
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e Quantify band intensity using densitometry software. Normalize tau protein levels to the
loading control and express as a percentage of the vehicle-treated control.

Cell Preparation & Treatment

1. Culture Cells
(HEK293-hTau or SH-SY5Y)

\ 4

2. Treat with C004019
(Dose-response, 24h)

Sample P‘;eparation

3. Lyse Cells
(RIPA Buffer)

A

4. Quantify Protein
(BCA Assay)

A

5. Prepare Samples
(Laemmli Buffer)

Western B%?t Analysis

6. SDS-PAGE

\ 4

7. Protein Transfer (PVDF)

\ 4

8. Blocking (5% Milk)

\

9. Primary Antibody Incubation
(Anti-Tau, Anti-GAPDH)

Y

10. Secondary Antibody Incubation

A

11. ECL Detection & Imaging

\

12. Densitometry & Analysis
(Calculate DC50/Dmax)
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Workflow for In Vitro Tau Degradation Assay.

Co-Immunoprecipitation (Co-IP) for Ternary Complex
Formation

This protocol verifies the C004019-dependent interaction between tau and the VHL E3 ligase.
o Cell Treatment and Lysis:

1. Culture HEK293-hTau cells in 10 cm dishes to ~90% confluency.

2. Treat cells with C004019 (e.g., 20 uM) or vehicle (DMSO) for 6 hours.[3]

3. Lyse cells in a non-denaturing IP Lysis Buffer (e.g., containing 1% Nonidet P-40 and
protease/phosphatase inhibitors).

e Immunoprecipitation:
1. Pre-clear the cell lysates by incubating with Protein A/G magnetic beads for 1 hour at 4°C.

2. Incubate the pre-cleared lysate with an anti-Tau antibody overnight at 4°C with gentle
rotation to form antibody-antigen complexes.

3. Add fresh Protein A/G magnetic beads and incubate for an additional 2-4 hours to capture
the complexes.

4. Wash the beads 3-5 times with cold IP Lysis Buffer to remove non-specific binders.
e Elution and Analysis:

1. Elute the protein complexes from the beads by boiling in Laemmli sample buffer.

2. Analyze the eluates by Western blot as described in Protocol 3.1.

3. Probe separate membranes with antibodies against Tau and VHL. An increased VHL
signal in the C004019-treated sample compared to the vehicle control confirms the
formation of the ternary complex.
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In Vivo Tau Degradation in Mouse Models

This protocol outlines the procedure for assessing C004019 efficacy in vivo.
1. Animal Models and Treatment:

¢ Models: Wild-type C57BL/6, hTau transgenic, or 3xTg-AD mice.[8]

e Administration Routes:

o Intracerebroventricular (ICV) Injection: Anesthetize mice and use a stereotaxic frame to
inject C004019 (e.qg., 5 pL of 200 uM solution) into the lateral ventricles.[8][9]

o Subcutaneous (SC) Injection: Inject C004019 (e.g., at 3 mg/kg or 15 mg/kg) into the loose
skin over the neck/shoulders.[8]

2. Brain Tissue Preparation:

o At designated time points post-injection (e.g., 24h, 48h, or after a multi-dose regimen),
euthanize mice.

o Rapidly dissect the brain and isolate specific regions (e.g., hippocampus and cortex) on ice.
o Flash-freeze the tissue in liquid nitrogen and store at -80°C.
» Homogenize the brain tissue in RIPA buffer with protease/phosphatase inhibitors.

» Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C. The supernatant
contains the soluble protein fraction.

3. Analysis:

o Perform protein quantification (BCA assay) and Western blot analysis on the brain lysates as
detailed in Protocol 3.1 to measure the levels of total and phosphorylated tau.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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